molecular formula C9H6N2 B1223287 4-Methylphthalonitrile CAS No. 63089-50-9

4-Methylphthalonitrile

Cat. No. B1223287
CAS RN: 63089-50-9
M. Wt: 142.16 g/mol
InChI Key: MDXGRFMFORMPGT-UHFFFAOYSA-N
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Description

4-Methylphthalonitrile is an organic compound with the molecular formula CH3C6H3-1,2-(CN)2 and a molecular weight of 142.16 .


Synthesis Analysis

The synthesis of 4-Methylphthalonitrile has been studied in the context of dye-sensitized solar cells . The study suggests that the compound has high molar absorption coefficient, relatively simple synthesis procedure, various structures and lower cost .


Molecular Structure Analysis

The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of 4-Methylphthalonitrile were studied based on Hartree-Fock (HF) and density functional theory (DFT) using the hybrid functional B3LYP .


Chemical Reactions Analysis

The absorption bands of 4-Methylphthalonitrile are assigned to π → π* transitions . The three lowest energy excited states of 4-Methylphthalonitrile are due to photo-induced electron transfer processes .


Physical And Chemical Properties Analysis

4-Methylphthalonitrile is a powder or crystal with a melting point of 119-121 °C (lit.) . It is stored at room temperature .

Scientific Research Applications

Solar Cell Application

4-Methylphthalonitrile has been studied for its application in dye-sensitized solar cells. Research by Senthilkumar and Anbarasan (2011) explored the molecule's electronic structures, polarizabilities, and hyperpolarizabilities. Their work revealed that 4-Methylphthalonitrile's absorption bands are due to π → π* transitions, and it plays a role in the electron transfer between semiconductor electrodes and dye sensitizer in solar cells (P. Senthilkumar & P. M. Anbarasan, 2011).

Antioxidant Properties

Aydin et al. (2017) synthesized tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups, including a derivative of 4-Methylphthalonitrile. These compounds exhibited significant antioxidant properties, outperforming standard antioxidants in some tests (M. Aydin, E. Alici, A. T. Bilgiçli, M. N. Yarasir & G. Arabaci, 2017).

Antimicrobial Activity

Hamdi et al. (2017) investigated the antimicrobial activities of phthalonitrile derivatives, including those related to 4-Methylphthalonitrile. They found that these compounds showed promising biological activity (N. Hamdi, R. Medyouni, H. Bilel, L. Mansour & A. Romerosa, 2017).

Safety And Hazards

4-Methylphthalonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is combustible and can develop hazardous combustion gases or vapors in the event of fire .

Future Directions

4-Methylphthalonitrile has been studied for its potential use in dye-sensitized solar cells (DSSCs), which are promising in terms of efficiency and low cost . The flexibility in molecular tailoring of an organic sensitizer like 4-Methylphthalonitrile provides a large area to explore .

properties

IUPAC Name

4-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGRFMFORMPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370062
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphthalonitrile

CAS RN

63089-50-9
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
WO Siegl, FC Ferris, PA Mucci - The Journal of Organic Chemistry, 1977 - ACS Publications
… With acetic anhydride the yieldof 4-methylphthalonitrile was considerably less than 15% … -12 C or using reverse addition resulted in yields of 4-methylphthalonitrile as high as 84%. The …
Number of citations: 20 pubs.acs.org
P Senthilkumar, PM Anbarasan - Journal of molecular modeling, 2011 - Springer
… energy excited states of 4-Methylphthalonitrile are due to … 2 electrode and dye sensitizer 4-Methylphthalonitrile is due to an … In this paper the performance of 4-Methylphthalonitrile metal …
Number of citations: 11 link.springer.com
P Anbarasan, P Senthil Kumar… - … Physica Polonica A, 2011 - bibliotekanauki.pl
… , 4-aminophthalonitrile and 4-methylphthalonitrile were studied … , 4-aminophthalonitrile and 4-methylphthalonitrile are due to … , 4-aminophthalonitrile and 4-methylphthalonitrile for the …
Number of citations: 16 bibliotekanauki.pl
SG Ramaswamy, E Adams - The Journal of Organic Chemistry, 1977 - ACS Publications
… Although 3and 4-methylphthalonitrile were first prepared many years ago, the multi-step … We report here a convenient high yield synthesis of 3- and 4methylphthalonitrile from the …
Number of citations: 20 pubs.acs.org
PM Anbarasan - AIP Conference Proceedings, 2010 - pubs.aip.org
… , 4-Aminophthalonitrile and 4-Methylphthalonitrile are … and 4-Methylphthalonitrile is electron injection process from … , 4-Aminophthalonitrile and 4-Methylphthalonitrile the role of amide …
Number of citations: 6 pubs.aip.org
PM ANBARASAN, PS KUMAR, K VASUDEVAN - academia.edu
… , 4-aminophthalonitrile and 4-methylphthalonitrile were studied … , 4-aminophthalonitrile and 4-methylphthalonitrile are due to … , 4-aminophthalonitrile and 4-methylphthalonitrile for the …
Number of citations: 0 www.academia.edu
MP Sammes - 1964 - spiral.imperial.ac.uk
… The synthesis has been applied specifically to the preparation of 4-methylphthalonitrile, 3-methylphthalonitrile and 4:5-dimethylphthalonitrile; and from these three dinitriles have been …
Number of citations: 2 spiral.imperial.ac.uk
S Eryılmaz, N Akdemir, E İnkaya - Spectroscopy Letters, 2019 - Taylor & Francis
The synthesis process, X-ray diffraction analysis of its single crystal form and the structural properties of the 4,4′-oxydiphthalonitrile compound by Fourier transform infrared, nuclear …
Number of citations: 9 www.tandfonline.com
PH Wang, JH Yu, ZJ Li, ZJ Ding, L Guo, B Du - Sensors and Actuators B …, 2013 - Elsevier
… 1-Bromo-2,5-phrrolidinedione, 4-methylphthalonitrile, zinc acetate aniline, and pyridine were purchased from Aldrich (Beijing, China). The other reagents were purchased from Beijing …
Number of citations: 14 www.sciencedirect.com
JK Whitesell, RS Matthews - The Journal of Organic Chemistry, 1977 - ACS Publications
… 4- Methylphthalonitrile. MethodA. A flask was similarly charged with 1.00 g of 4-methylphthalamide, 15 mL of dry DMF, and a magnetic stir bar, and was capped with a rubber septum …
Number of citations: 2 pubs.acs.org

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